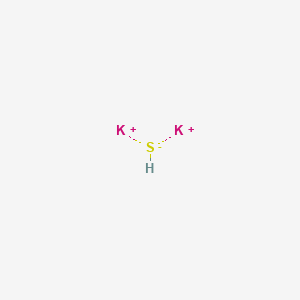
Sodium hydrogen sulfate
Descripción general
Descripción
Sodium hydrogen sulfate, also known as sodium bisulfate, is the sodium salt of the bisulfate anion, with the molecular formula NaHSO4 . It is a colorless crystalline compound which is freely soluble in water . When added to food products containing water, it ionizes to sodium ions, hydrogen ions, and sulfate ions .
Synthesis Analysis
Sodium hydrogen sulfate is prepared by the reaction of sodium chloride (NaCl) and sulfuric acid (H2SO4) due to substitution of only one acidic proton of the diprotic sulfuric acid . The salt and sulfuric acid are combined at elevated temperatures to produce molten sodium hydrogen sulfate .
Molecular Structure Analysis
The structure of sodium hydrogen sulfate molecules features an ionic bond between the positively charged sodium cation and the negatively charged bisulfate anion . The exact mass and the monoisotopic mass of Sodium acid sulfate is 119.949 g/mol .
Chemical Reactions Analysis
Sodium hydrogen sulfate, when added to food products containing water, ionizes to sodium ions, hydrogen ions, and sulfate ions . The reaction of sodium chloride and sulfuric acid produces molten sodium hydrogen sulfate .
Physical And Chemical Properties Analysis
Sodium hydrogen sulfate is a colorless crystalline compound which is freely soluble in water . Its aqueous solution is acidic . The relative density is 2.103 . It has a melting point of 58.54 (0.5) °C . When hot water and alcohol is decomposed .
Aplicaciones Científicas De Investigación
Catalyst in Organic Reactions
Sodium Hydrogen Sulfate is used as a catalyst in organic reactions, particularly in the esterification of carboxylic acids and alcohols . It accelerates the reaction process, making it more efficient.
Preservative of Soil
In the field of analytical laboratory analysis, Sodium Hydrogen Sulfate is used as a soil preservative . It helps maintain the soil’s chemical balance and prevents degradation.
Production of Nickel Hydroxide Electrodes
In the electrical industry, Sodium Hydrogen Sulfate is used for the production of Nickel Hydroxide electrodes, which are used in alkaline batteries . This contributes to the efficiency and longevity of the batteries.
Synthesis of Sulfated Molecules
Sodium Hydrogen Sulfate plays a crucial role in the synthesis of sulfated molecules . These molecules have various applications in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states.
Research and Development
Sodium Hydrogen Sulfate is widely used in laboratories for research and development purposes . Its properties make it a valuable component in various experimental procedures.
Pharmaceutical Applications
Sulfated compounds, synthesized with the help of Sodium Hydrogen Sulfate, are found in several pharmaceutical drugs . Examples include heparin (an anticoagulant), avibactams (a β-lactamase inhibitor), and the sulfate metabolite of paracetamol (an analgesic).
Mecanismo De Acción
Target of Action
Sodium hydrogen sulfate, also known as sodium bisulfate (NaHSO4), is the sodium salt of the bisulfate anion . It primarily targets the pH levels in various environments due to its acidic nature . It is often used to lower pH in solutions and can act on a variety of biological and chemical systems.
Mode of Action
Sodium bisulfate is an acid salt formed by partial neutralization of sulfuric acid by an equivalent of sodium base . When dissolved in water, it disassociates into sodium ions (Na+) and bisulfate ions (HSO4-) . The bisulfate ion can donate a proton (H+), thereby reducing the pH of the solution and creating a more acidic environment .
Biochemical Pathways
Sodium bisulfate’s primary biochemical role is in the regulation of pH. It can participate in various biochemical reactions where it can donate a proton, thereby acting as an acid. For instance, it can be involved in the sulfur assimilation pathway, contributing to the biosynthesis of sulfur-containing amino acids .
Pharmacokinetics
The pharmacokinetics of sodium bisulfate largely depend on its application. As an acid, it is often used in solutions where it can quickly disassociate into its constituent ions . Its bioavailability would therefore depend on the specific context of its use.
Result of Action
The primary result of sodium bisulfate’s action is the reduction of pH in the target environment. This can have various effects depending on the context. For example, in biological systems, lowering the pH can affect enzyme activity, influence metabolic pathways, and impact cellular functions .
Action Environment
The action of sodium bisulfate can be influenced by various environmental factors. Its ability to lower pH is dependent on the buffering capacity of the solution it is added to. Furthermore, factors such as temperature and concentration can influence the degree of its ionization and thus its efficacy . It is a stable compound and can be safely stored and transported .
Safety and Hazards
Direcciones Futuras
Sodium hydrogen sulfate has been demonstrated to be an efficient catalyst for several important reactions . It has been used in the preparation of amidoalkyl naphthols . The future research should pay more attention to the exploration of advanced design strategies, optimization of battery systems and systematical investigation of sodium storage mechanism .
Propiedades
IUPAC Name |
sodium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQBSYUUJJSRZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaSO4, NaHSO4, HNaO4S | |
| Record name | SODIUM BISULFATE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | sodium bisulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_bisulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033983 | |
| Record name | Sodium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bisulfate, aqueous solution is a white crystalline solid dissolved in water. It is corrosive to metals and tissue., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, odourless crystals or granules, White crystals dissolved in water; [CAMEO] Hygroscopic crystals; [CHEMINFO] | |
| Record name | SODIUM BISULFATE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM HYDROGEN SULPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium bisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1915 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium hydrogen sulfate | |
CAS RN |
7681-38-1 | |
| Record name | SODIUM BISULFATE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4494 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium bisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogensulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8V88OWIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting point equals 315 °C | |
| Record name | Sodium bisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1915 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of Sodium Hydrogen Sulfate is NaHSO4, and its molecular weight is 120.06 g/mol.
ANone: While the provided research papers focus on the applications of Sodium Hydrogen Sulfate as a catalyst, they do not provide detailed spectroscopic data. Information on IR and NMR characterization of synthesized compounds can be found in some papers, but not specifically for NaHSO4 itself.
A: Sodium Hydrogen Sulfate is widely used as an acidic catalyst in various organic reactions, including esterification [, , , , , , , ], protection and deprotection of functional groups [, , , ], conjugate addition [], and synthesis of heterocycles [].
A: Sodium Hydrogen Sulfate acts as a Brønsted acid catalyst, donating a proton to the carboxylic acid, making it more reactive towards nucleophilic attack by the alcohol. This protonation facilitates the formation of the ester and water. [, ]
A: Yes, Sodium Hydrogen Sulfate is often supported on solid materials like silica gel (NaHSO4·SiO2) to create a heterogeneous catalyst [, , , , , , ]. This allows for easier separation and recovery of the catalyst from the reaction mixture.
A: Yes, several studies report the successful use of Sodium Hydrogen Sulfate, particularly when supported on silica gel, in solvent-free reactions. This approach aligns with green chemistry principles by minimizing solvent waste. [, , ]
A: Sodium Hydrogen Sulfate is an inexpensive, readily available, and relatively non-toxic catalyst compared to some alternatives. It has shown high activity and selectivity in various reactions. [, ]
ANone: The provided research papers primarily focus on experimental investigations of Sodium Hydrogen Sulfate's catalytic applications. Computational studies are not included in this research selection.
ANone: The research focuses on using Sodium Hydrogen Sulfate itself as a catalyst and does not explore modifications to its structure. The focus remains on optimizing reaction conditions and exploring diverse applications of NaHSO4.
ANone: While generally considered a relatively safe chemical, Sodium Hydrogen Sulfate is acidic and may cause irritation upon contact with skin, eyes, or if inhaled. Proper handling and personal protective equipment are recommended. Always refer to the Safety Data Sheet (SDS) before handling.
A: Yes, Sodium Hydrogen Sulfate has applications in other areas. One study describes its use in a method for recovering cobalt and lithium metals from waste lithium-ion batteries. [] It is also used to adjust pH in industrial processes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















